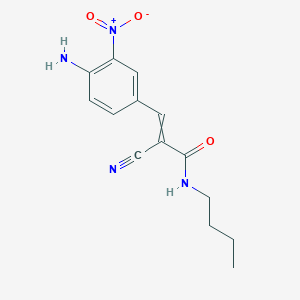

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide

Description

Properties

IUPAC Name |

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-3-6-17-14(19)11(9-15)7-10-4-5-12(16)13(8-10)18(20)21/h4-5,7-8H,2-3,6,16H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIPAKDWNBCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CC(=C(C=C1)N)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by amination and subsequent coupling with a butyl cyanoprop-2-enamide derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[18F]-Fluoromisonidazole ([18F]-FMISO)

- Structure : 1H-1-(3-[18F]-fluoro-2-hydroxy-propyl)-2-nitro-imidazole (MW 189.16 g/mol; logP = 0.8) .

- Application : Clinical gold standard for PET imaging of tumor hypoxia.

- Mechanism : Nitroimidazole’s nitro group undergoes enzymatic reduction in hypoxic cells, leading to intracellular retention.

- Comparison: The target compound lacks the imidazole ring but features a nitro-phenyl group, which may alter reduction kinetics. Higher lipophilicity (logP 2.1 vs. 0.8) could enhance tissue penetration but increase nonspecific binding.

Metronidazole

- Structure: 2-methyl-5-nitroimidazole-1-ethanol (MW 171.15 g/mol; logP = -0.1).

- Application : Antibiotic and radiosensitizer in hypoxic tumors.

- Comparison :

- Both compounds contain nitro groups, but metronidazole’s imidazole core and lower logP limit its utility in imaging.

- The target compound’s propenamide and butyl groups may confer prolonged intracellular retention compared to metronidazole’s rapid clearance.

Table 1. Comparative Analysis of Key Hypoxia-Targeting Compounds

Mechanistic and Pharmacokinetic Insights

- Nitro Group Reactivity: While [18F]-FMISO relies on nitroimidazole reduction, the target compound’s nitro-phenyl group may exhibit slower reduction rates due to steric hindrance from the adjacent amino group .

- Biodistribution : The butyl chain in the target compound could prolong circulation time compared to [18F]-FMISO’s rapid renal clearance, but may also increase hepatotoxicity risks.

- Imaging Potential: Unlike [18F]-FMISO, the absence of a radiolabel (e.g., fluorine-18) in the target compound limits direct PET application, though derivative synthesis with isotopes is plausible.

Biological Activity

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound features an amino group, a nitro group, and a cyanoprop-2-enamide moiety, which contribute to its unique chemical reactivity. The presence of these functional groups allows for various chemical interactions, making it a subject of interest in biological research.

Synthesis

The synthesis of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

- Nitration of a suitable aromatic precursor.

- Amination followed by coupling with a butyl cyanoprop-2-enamide derivative.

- Reaction Conditions : Controlled temperatures and specific catalysts are essential for high yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various fields:

Anticancer Activity

Studies have shown that derivatives of similar compounds can inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer cell proliferation. For instance, SGI-1027, a related compound, demonstrated potent inhibition against DNMT1, 3A, and 3B, leading to reactivation of tumor suppressor genes in leukemia cells .

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of the nitro group may enhance the interaction with specific molecular targets involved in inflammatory pathways.

Enzyme Inhibition

The compound has been explored as a biochemical probe for studying enzyme interactions. Its ability to form covalent bonds with enzymes suggests potential use in designing inhibitors for therapeutic applications.

The mechanism by which 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide exerts its biological effects involves:

- Interaction with Enzymes : The functional groups allow it to bind to specific enzyme active sites.

- Modulation of Biochemical Pathways : By altering enzyme activity, the compound can influence various cellular processes.

Case Studies

- Inhibition Studies : Research on similar compounds has revealed that structural modifications can significantly impact their potency against DNMTs. For example, certain derivatives showed EC50 values in the micromolar range against human DNMT3A .

- Cytotoxicity Assessment : Compounds derived from this class were tested for cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Comparative Analysis

The biological activity of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide can be compared with other similar compounds:

| Compound Name | Biological Activity | EC50 (μM) | Notes |

|---|---|---|---|

| SGI-1027 | DNMT Inhibition | 0.9 | Potent against DNMT3A |

| Compound A | Anticancer | 15 | Moderate inhibition |

| Compound B | Anti-inflammatory | Varies | Dependent on structure |

Q & A

Q. What are the optimal synthetic routes for 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration of aromatic precursors, followed by coupling reactions to introduce the cyano and butylamide groups. Key steps include:

- Nitration : Controlled nitration of the aromatic ring at the 3-position to avoid over-nitration or isomerization .

- Amide Coupling : Use of coupling agents (e.g., HATU) for introducing the N-butyl group under anhydrous conditions to minimize hydrolysis .

- Cyanopropenamide Formation : Base-catalyzed elimination or condensation reactions, requiring precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Methodological Insight : Monitor reaction progress via TLC and HPLC. Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and pH to enhance intermediates’ stability .

Q. How can researchers validate the structural integrity of this compound, particularly distinguishing between (E)- and (Z)-isomers?

Advanced spectroscopic techniques are critical:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry. For example, coupling constants () in -NMR distinguish (E)-isomers () from (Z)-isomers () .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .

Data Contradiction Tip : If NMR and MS results conflict (e.g., unexpected peaks), re-examine synthetic intermediates for regioisomeric byproducts or incomplete nitration .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates. For final product, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Monitor crystal formation via DSC to ensure polymorphic purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide in novel reactions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nitration regioselectivity or amide coupling barriers. Software like Gaussian or ORCA can predict transition states and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, DMF’s high polarity may stabilize zwitterionic intermediates during nitration .

Experimental Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies address contradictory biological activity data in studies of this compound’s drug potential?

- Target-Specific Assays : Use surface plasmon resonance (SPR) to quantify binding affinity to specific enzymes (e.g., kinases) and rule off-target effects .

- Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to observed discrepancies in IC values across cell lines .

Case Study : If cytotoxicity varies between cancer models, evaluate cellular uptake efficiency via fluorescent tagging or membrane permeability assays .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways. LC-MS identifies degradation products (e.g., nitro group reduction or amide hydrolysis) .

- Formulation Strategies : Encapsulate in PEGylated liposomes to enhance plasma stability. Characterize release kinetics via dialysis-based methods .

Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpy-driven vs. entropy-driven interactions .

Caution : Ensure protein purity (>95%) and buffer compatibility (e.g., avoid high salt concentrations that disrupt binding) .

Methodological Challenges and Solutions

Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?

- Multi-Technique Cross-Validation : Combine NMR, IR, and Raman spectroscopy. For example, IR can confirm nitro group presence (asymmetric stretch at ~1520 cm), while Raman validates aromatic ring substitutions .

- Isotopic Labeling : Use -labeled precursors to clarify ambiguous NMR signals near the nitro and amino groups .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during nitration or coupling steps .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, stoichiometry, catalyst loading). Response surface methodology (RSM) identifies non-linear interactions .

Q. How can machine learning accelerate the discovery of derivatives with enhanced bioactivity?

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC, logP) to predict substituent effects. Open-source tools like RDKit facilitate descriptor calculation .

- High-Throughput Screening (HTS) : Pair with automated synthesis platforms (e.g., Chemspeed) to rapidly generate and test derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.